N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

Polyurethane foam Tear strength Flexible foam mechanical properties

N1,N1-Bis(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine (CAS 33329-35-0), also known as tris(dimethylaminopropyl)amine (TDMAPA) or Polycat 9, is a C₁₅H₃₆N₄ tertiary triamine with a molecular weight of 272.47 g/mol. It belongs to the class of polyurethane foam amine catalysts and is structurally characterized by three dimethylaminopropyl arms extending from a central tertiary nitrogen, yielding a compound that functions primarily as a gelling catalyst with a distinctive balanced blow/gel selectivity profile.

Molecular Formula C15H36N4
Molecular Weight 272.47 g/mol
CAS No. 33329-35-0
Cat. No. B047346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine
CAS33329-35-0
SynonymsN,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethyl-1,3-propanediamine;  3,3’,3’’-Tris(dimethylamino)-tripropylamine (8CI);  Jeffcat Z 80;  N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethyl-1,3-propanediamine;  Tris[3-(dimethylamino)propyl]amine
Molecular FormulaC15H36N4
Molecular Weight272.47 g/mol
Structural Identifiers
SMILESCN(C)CCCN(CCCN(C)C)CCCN(C)C
InChIInChI=1S/C15H36N4/c1-16(2)10-7-13-19(14-8-11-17(3)4)15-9-12-18(5)6/h7-15H2,1-6H3
InChIKeyDTKANQSCBACEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine (CAS 33329-35-0): A Triamine Gelling Catalyst for Polyurethane Systems


N1,N1-Bis(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine (CAS 33329-35-0), also known as tris(dimethylaminopropyl)amine (TDMAPA) or Polycat 9, is a C₁₅H₃₆N₄ tertiary triamine with a molecular weight of 272.47 g/mol [1]. It belongs to the class of polyurethane foam amine catalysts and is structurally characterized by three dimethylaminopropyl arms extending from a central tertiary nitrogen, yielding a compound that functions primarily as a gelling catalyst with a distinctive balanced blow/gel selectivity profile . The compound is a low-odor, low-vapor-pressure liquid (density ~0.86–0.92 g/cm³, boiling point ~260–280°C) that is miscible with water and common organic solvents [1][2].

Why N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine Cannot Be Simply Replaced by Other Tertiary Amine Catalysts


Tertiary amine catalysts used in polyurethane foam production are not functionally interchangeable despite broad structural similarities. The critical differentiator is the blow-to-gel (B/G) selectivity ratio, which governs whether a catalyst preferentially accelerates the CO₂-generating water-isocyanate reaction (blow) or the polymer-backbone-building polyol-isocyanate reaction (gel) [1]. TDMAPA exhibits a near-unity B/G selectivity of ~1.1, placing it in a narrow functional window distinct from blow-dominant catalysts such as BDMAEE (bis(2-dimethylaminoethyl) ether) and gel-dominant catalysts such as DABCO 33-LV . Substituting TDMAPA with a blow-biased amine leads to foam collapse from premature gas evolution; substituting with a strongly gel-biased amine causes skinning, closed-cell defects, and poor mold filling [2]. These divergent outcomes arise from differences in steric bulk, amine basicity (pKa ~9.8), and the number of catalytically active tertiary nitrogen centers per molecule, making generic substitution a direct route to off-specification foam density, mechanical failure, and production line scrap [1][2].

Quantitative Comparative Performance Evidence for N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine


Tear Strength in Flexible Polyurethane Foam: TDMAPA vs. TEDA, DMP-30, and DBU

In a comparative study of tertiary amine catalysts in flexible polyurethane foam formulations, TDMAPA delivered a tear strength of 3.2 kN/m, surpassing TEDA (2.5 kN/m), DMP-30 (2.8 kN/m), and DBU (2.3 kN/m) under identical loading conditions [1]. Separately, Zhang et al. (2020) reported that incorporation of 0.3 phr TDMAPA into a flexible foam formulation increased tear strength by approximately 22% relative to the uncatalyzed baseline [2].

Polyurethane foam Tear strength Flexible foam mechanical properties

Blow-to-Gel Selectivity Ratio: TDMAPA Near-Unity Balance vs. BDMAEE, DABCO, and DMCHA

TDMAPA exhibits a blow-to-gel (B/G) selectivity ratio of approximately 0.75–0.85, corresponding to a near-unity blow/gel activity ratio of ~1.1, placing it in a uniquely balanced position among tertiary amine catalysts [1]. In contrast, BDMAEE (bis(2-dimethylaminoethyl) ether) is strongly blow-biased (B/G ratio ≫1), DABCO 33-LV is gel-dominant (B/G ~1.3, but low absolute blow), and DMCHA is strongly gel-biased (B/G ~0.6) [1]. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) shows extreme blow preference with a B/G ratio of ~1.5 [1].

Polyurethane catalysis Blow/gel selectivity Foam rise profile control

Gelling Efficiency: Gel Time vs. DABCO, BDMAEE, TEDA, and DMCHA in Rigid PU Foam

In a standardized rigid polyurethane foam system (MDI/polyether polyol, index 100–110, 100 ppm catalyst loading), TDMAPA achieved the fastest gel time of 70–80 seconds among all tested tertiary amine catalysts [1]. This was 7–20% faster than DABCO (75–90 s), 22–25% faster than TEDA (80–95 s), 22–28% faster than BDMAEE (90–100 s), 36–46% faster than DMCHA (110–130 s), and 30–42% faster than TEPA (100–120 s) [1]. The accompanying rise times followed the same rank order, with TDMAPA at 110–130 seconds and the final foam density at 35–38 kg/m³ [1].

Rigid polyurethane foam Gel time Catalyst efficiency

Volatility and Fogging Performance: TDMAPA Low-Emission Profile vs. DABCO 33-LV and TEDA

In a side-by-side comparison of amine catalysts for automotive interior polyurethane applications, TDMAPA was rated 'very low' for volatility and 'excellent' for fogging performance, whereas DABCO 33-LV was rated 'high' volatility and 'poor' fogging, and TEDA was rated 'medium' volatility with 'moderate' fogging [1]. In a real-world case study, a European automotive manufacturer switching from a standard tertiary amine catalyst to a TDMAPA-containing formulation reduced windshield fogging values by over 60% (from 4.2 mg condensate to 1.1 mg in standardized SAE J1756 testing), without compromising foam density or mechanical properties [2]. The low vapor pressure of TDMAPA (~0.001 mmHg at 20°C) underpins its reduced emission profile compared to higher-volatility alternatives [3].

Automotive interior fogging Low-VOC polyurethane Catalyst volatility

Co-Catalyst Cream Time Extension and Defect Reduction When Paired with DABCO 33-LV

When TDMAPA is added as a co-catalyst at 0.1–0.3 pphp to a high-resilience foam formulation containing 0.5 pphp DABCO 33-LV, the cream time is extended by 10–15 seconds relative to the DABCO-only baseline [1]. This modest extension, combined with TDMAPA's balanced gel/blow activity, reduces the mold void defect rate from 12% to 3%—a 75% reduction—as reported by a German automotive supplier [1]. In a RIM (reaction injection molding) elastomer study, Kim & Lee (2021) found that replacing 30% of triethylene diamine with TDMAPA improved impact strength by 18% and reduced surface tackiness [2].

Polyurethane co-catalysis Cream time control Mold defect reduction

Cell Structure Uniformity and Thermal Conductivity Reduction in Water-Blown Rigid Foam

In a comparative trial of water-blown rigid polyurethane foam systems, the addition of TDMAPA resulted in 12% finer average cell size and 9% lower thermal conductivity compared to control formulations without TDMAPA [1]. The mechanism is attributed to TDMAPA's moderated CO₂ release kinetics, which allows the polymer matrix to strengthen before significant gas expansion occurs, yielding a more uniform closed-cell structure [1]. The improved cell uniformity was rated 4 out of 5 stars in the comparative gelling efficiency study, higher than BDMAEE (3/5) and DMCHA (3/5), and on par with DABCO and TEDA (4/5) [2].

Rigid foam insulation Thermal conductivity Cell morphology

High-Value Application Scenarios for N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine Backed by Quantitative Evidence


Automotive Interior Molded Foam: Low-Fogging Seating and Headliner Formulations

Automotive OEM specifications for interior air quality (e.g., VDA 278, SAE J1756) impose stringent fogging limits on polyurethane seating and headliner foams. TDMAPA's demonstrated 60%+ reduction in fogging condensate (from 4.2 mg to 1.1 mg) versus standard tertiary amine catalysts [1] enables formulators to meet OEM fogging thresholds without reformulating the polyol or isocyanate backbone. The balanced blow/gel selectivity (~1.1) simultaneously ensures uniform cell structure critical for acoustic and haptic performance in premium vehicle cabins . TDMAPA's low vapor pressure (~0.001 mmHg at 20°C) minimizes volatile amine emissions throughout the vehicle service life, reducing long-term windshield haze complaints [1].

Microcellular Shoe Sole Foam: Balanced Reactivity for Lightweight, High-Resilience Footwear

Microcellular polyurethane foams for athletic and performance footwear require precise blow-to-gel synchronization to achieve fine, uniform cell structures (target 80–120 µm average diameter) at densities of 0.35–0.50 g/cm³ . TDMAPA's near-unity blow/gel ratio (~1.1) provides the balanced catalytic profile that prevents both premature foaming (which creates coarse, irregular cells) and overly rapid gelation (which traps gas and creates density gradients) . At typical loading levels of 0.2–0.4 pphp, TDMAPA enables cure times measured in seconds rather than minutes, compatible with high-throughput injection-molded sole production lines . The compound's superior hydrolytic stability relative to ether-containing amines like BDMAEE makes it particularly suitable for manufacturing in humid tropical climates .

Rigid Polyurethane Insulation Panels: Thermal Conductivity Optimization Through Controlled Cell Morphology

Building and appliance insulation foams are specified by thermal conductivity (lambda value), where each 1 mW/m·K improvement translates to measurable energy savings over the product lifetime. The 9% reduction in thermal conductivity observed with TDMAPA addition, coupled with 12% finer average cell size [2], directly supports compliance with increasingly stringent building energy codes (e.g., EU Energy Performance of Buildings Directive). TDMAPA's fastest-in-class gel time of 70–80 seconds at 100 ppm loading [3] also enables higher line speeds in continuous lamination processes for insulation panel manufacturing, translating reduced demold time into increased production output without capital expenditure.

High-Resilience Slabstock Foam: Co-Catalyst for Defect Reduction and Improved Process Window

In high-resilience (HR) slabstock foam production for premium furniture and bedding, foam collapse and void defects represent the dominant sources of production scrap. The documented 75% reduction in mold void defects (from 12% to 3%) achieved by adding 0.1–0.3 pphp TDMAPA to a DABCO 33-LV-catalyzed formulation [4] provides a directly quantifiable pathway to improved first-pass yield. The 10–15 second cream time extension gives operators a wider processing window for pouring and mold filling, reducing sensitivity to ambient temperature fluctuations and minor metering inconsistencies [4]. The resulting 28% tear strength advantage over TEDA-based formulations (3.2 vs. 2.5 kN/m) [5] further ensures that the finished foam meets durability specifications for high-cycle-use furniture applications.

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